3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

5-HT1A receptor agonism D2 dopamine receptor antagonism GPCR functional selectivity

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one (C11H17N3O2, MW 223.27) is a heterocyclic small molecule belonging to the 3-aminopyridin-2(1H)-one pharmacophore class. It features a 3-hydroxypyrrolidine moiety appended via an ethylene linker to the N1 position of the pyridinone core, distinguishing it from simpler 3-aminopyridin-2(1H)-one analogs.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13338956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CCN2C=CC=C(C2=O)N
InChIInChI=1S/C11H17N3O2/c12-10-2-1-4-14(11(10)16)7-6-13-5-3-9(15)8-13/h1-2,4,9,15H,3,5-8,12H2
InChIKeyXEHALXGBJYGCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one: Core Chemical Identity and Structural Class


3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one (C11H17N3O2, MW 223.27) is a heterocyclic small molecule belonging to the 3-aminopyridin-2(1H)-one pharmacophore class. It features a 3-hydroxypyrrolidine moiety appended via an ethylene linker to the N1 position of the pyridinone core, distinguishing it from simpler 3-aminopyridin-2(1H)-one analogs . The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a hinge-binding motif in kinase inhibitor design [1] and as a core template for non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [2]. This compound is commercially available at 98% purity (CAS 2171110-45-3) from multiple vendors including Leyan and MolCore for research use .

Why 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one Cannot Be Substituted by Generic 3-Aminopyridin-2(1H)-one Analogs


In-class substitution of 3-aminopyridin-2(1H)-one derivatives is scientifically unsound due to profound divergence in biological activity profiles driven by N1-substitution. The 3-aminopyridin-2(1H)-one scaffold has produced potent HIV-1 NNRTIs with IC50 values as low as 19 nM against recombinant reverse transcriptase [1]. However, 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one was explicitly tested and found inactive against HIV-1 , demonstrating that the hydroxypyrrolidine-ethyl N1-substitution abolishes antiviral activity while conferring a distinct GPCR interaction profile. Conversely, simpler 3-aminopyridin-2(1H)-one analogs lacking this substitution show kinase hinge-binding activity (e.g., fragment 1 inhibiting Aurora A by 58% and AKT2 by 77% at 100 µM [2]), while the hydroxypyrrolidine-ethyl-substituted target compound instead engages aminergic GPCRs (5-HT1A and D2). Generic substitution without experimental verification of target engagement would risk selecting a compound with entirely irrelevant pharmacology for a given screening campaign.

Quantitative Differentiation of 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one: Assay-Based Evidence Against Closest Comparators


5-HT1A Receptor Agonist Activity: Functional Selectivity Over D2 Dopamine Receptor Antagonism

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one demonstrates preferential functional agonism at the 5-HT1A serotonin receptor (EC50 = 1.50 × 10³ nM) with substantially weaker antagonist activity at the D2 dopamine receptor (IC50 = 2.26 × 10⁴ nM), yielding an approximately 15-fold functional selectivity window favoring serotonergic over dopaminergic signaling [1][2]. This selectivity profile stands in contrast to the unsubstituted 3-aminopyridin-2(1H)-one fragment (compound 1), which is essentially inactive at GPCRs and instead inhibits Aurora A (58% at 100 µM) and AKT2 (77% at 100 µM) kinases [3], and to the MAO-targeting pyridinone analog BDBM153440 (US8993808, compound 38) which inhibits MAO-A with an IC50 of 8.50 × 10³ nM [4]. The target compound's GPCR engagement is conferred by the N1-(hydroxypyrrolidin-1-yl)ethyl substituent, which is absent in kinase-active and MAO-active comparators.

5-HT1A receptor agonism D2 dopamine receptor antagonism GPCR functional selectivity

Absence of HIV-1 Antiviral Activity: Critical Differentiation from 3-Aminopyridin-2(1H)-one NNRTIs

3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one was tested for antiviral activity against HIV-1 and found to be inactive . This is a critical differentiation from the broader 3-aminopyridin-2(1H)-one chemical class, which includes potent NNRTIs such as L-697,639 (compound 34, IC50 = 19 nM against recombinant HIV-1 RT) and L-697,661 (compound 37) that inhibited HIV-1 IIIb spread by 95% at 25–50 nM in MT4 cell culture [1]. Other series members, such as 5-ethyl-6-methyl-3-[(naphthalen-2-ylmethyl)amino]-1,2-dihydropyridin-2-one (analogue 8), show HIV-1 RT IC50 = 440 nM [2]. The complete loss of antiviral activity in the target compound is attributed to the N1-(hydroxypyrrolidin-1-yl)ethyl substitution, which sterically and electronically disrupts the RT binding mode essential for NNRTI activity.

HIV-1 reverse transcriptase NNRTI antiviral screening

Commercial Purity Benchmarking: 98% Assay Purity Enables Reproducible Screening

Commercially, 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is supplied at 98% purity (Leyan, CAS 2171110-45-3) and NLT 97% purity (MolCore) . This is consistent with purity specifications for research-grade heterocyclic building blocks and is adequate for primary biochemical screening without additional purification. In contrast, many custom-synthesized 3-aminopyridin-2(1H)-one analogs reported in the literature are used at varying purity levels without standardized commercial quality control, introducing potential batch-to-batch variability that can confound SAR interpretation [1].

purity specification quality control chemical procurement

Optimal Application Scenarios for 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one Based on Quantitative Evidence


Serotonergic GPCR Screening Libraries for CNS Drug Discovery

This compound is optimally deployed as a functionally characterized 5-HT1A receptor agonist (EC50 = 1.50 µM) with a defined 15-fold selectivity window over D2 dopamine receptor antagonism (IC50 = 22.6 µM) [1][2]. It is suited for inclusion in focused GPCR screening decks targeting serotonergic pathways relevant to anxiety, depression, and cognition, where moderate-potency agonist tool compounds with known selectivity profiles are needed for target validation and hit-finding. The compound should not be used in kinase screening panels, as its GPCR activity profile is mechanistically orthogonal to the kinase hinge-binding activity of the parent 3-aminopyridin-2(1H)-one fragment [3].

HIV-Negative Control Compound for 3-Aminopyridin-2(1H)-one NNRTI Programs

Given its confirmed lack of HIV-1 antiviral activity , in contrast to potent 3-aminopyridin-2(1H)-one NNRTIs such as L-697,639 (HIV-1 RT IC50 = 19 nM) [4], this compound serves as an ideal negative control for antiviral screening cascades. Its use allows researchers to verify that observed antiviral activity in novel 3-aminopyridin-2(1H)-one analogs is scaffold-dependent rather than an artifact of the pyridinone core, strengthening SAR conclusions in NNRTI lead optimization programs.

Chemical Probe for Aminergic GPCR Selectivity Profiling

The compound's dual engagement of 5-HT1A (agonist) and D2 (antagonist) receptors makes it a useful chemical probe for selectivity profiling within the aminergic GPCR family. At a screening concentration of 10 µM, it would achieve substantial 5-HT1A receptor occupancy (~87% based on EC50 ratio) while only partially engaging D2 receptors (~31%), enabling dissection of serotonergic vs. dopaminergic contributions in cellular and tissue-based assays [1][2]. This application is not served by kinase-active or MAO-active 3-aminopyridin-2(1H)-one analogs, which lack characterized GPCR activity [3][5].

Medicinal Chemistry Starting Point for 5-HT1A Agonist Optimization

With a 5-HT1A EC50 of 1.50 µM, the compound represents a synthetically tractable starting point for medicinal chemistry optimization toward higher-potency 5-HT1A agonists. The presence of the 3-hydroxypyrrolidine moiety provides a chiral handle and hydrogen-bonding capacity amenable to structure-based design, while the 3-amino group on the pyridinone ring offers a vector for further derivatization without disrupting the core pharmacophore [1]. The commercial availability at 98% purity from multiple vendors facilitates rapid SAR expansion without the need for de novo synthetic route development.

Quote Request

Request a Quote for 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.